5'-O-(Phosphonomethyl)uridine
Description
Overview of Nucleoside Phosphonate (B1237965) Chemistry in Biological Systems
Nucleoside phosphonates are synthetic analogues of naturally occurring nucleoside monophosphates, which are fundamental building blocks of DNA and RNA and are involved in countless metabolic processes. frontiersin.orgmdpi.com In natural nucleotides, a phosphate (B84403) group is linked to the sugar moiety via a phosphoester bond (P-O-C). frontiersin.org This bond, however, is susceptible to rapid enzymatic hydrolysis in biological systems, limiting the therapeutic potential of nucleoside-phosphate analogues. frontiersin.org
Medicinal chemists address this instability by replacing the labile P-O-C linkage with a robust phosphorus-carbon (P-C) bond, creating a nucleoside phosphonate. frontiersin.org This modification renders the molecule resistant to enzymatic cleavage by phosphatases and phosphodiesterases. frontiersin.org A particularly successful isostere is the phosphonomethoxy (P-C-O) group, which mimics the phosphonooxymethyl (P-O-C) group of natural nucleoside monophosphates in both charge and structure. frontiersin.org
A key advantage of nucleoside phosphonates is their ability to act as substrates for various cellular kinases. frontiersin.org This allows them to be phosphorylated intracellularly to their active diphosphate (B83284) and triphosphate forms, which can then interfere with the function of viral or cellular polymerases, making them potent antiviral and antitumor agents. frontiersin.orgnih.gov
Historical Development and Significance of Phosphonomethylated Nucleosides
The exploration of nucleoside phosphonates, particularly phosphonomethylated nucleosides, has been a fertile ground for drug discovery for several decades. Initially, research was heavily concentrated on their antiviral properties. frontiersin.org This focus led to the development of clinically significant acyclic nucleoside phosphonates (ANPs), such as Tenofovir and Adefovir, which are cornerstones in the treatment of HIV and HBV infections, respectively. nih.govnih.gov These compounds feature a phosphonate group attached to an aliphatic side chain, and their mechanism often involves chain termination of viral DNA synthesis. mdpi.com
Over the years, the scope of research has broadened significantly. While antiviral applications remain a primary interest, studies have revealed that nucleoside phosphonates possess a wide spectrum of other biological activities, including antitumor, antibacterial, and antiparasitic effects. frontiersin.org Furthermore, they are known to interact with processes like purinergic signaling. frontiersin.org The introduction of the phosphonomethyl group, specifically at the 5'-position of the nucleoside, created a class of compounds that are isopolar and isosteric with natural nucleoside 5'-monophosphates. frontiersin.org The synthesis of these 5'-O-phosphonomethyl derivatives of pyrimidine (B1678525) 2'-deoxynucleosides, including the uridine (B1682114) analogue, was a notable advancement in this field. researchgate.netcas.czcas.cz
Positioning of 5'-O-(Phosphonomethyl)uridine within the Landscape of Nucleoside Analog Research
This compound and its derivatives are a specific subset of nucleoside phosphonates that have been synthesized and evaluated for their biological potential. Research has detailed the chemical synthesis of 2'-deoxy-5'-O-phosphonomethyluridine, often involving the reaction of a protected uridine derivative with a phosphonomethylating agent like diethyl p-toluenesulfonyloxymethanephosphonate. researchgate.netcas.czcas.cz
The primary research interest in these compounds has been in the realm of antiviral and anticancer therapies. For instance, while 5'-O-phosphonomethyl derivatives of 2',3'-dideoxyuridine (B1630288) did not show significant anti-HIV activity, the corresponding derivatives of 3'-azido-3'-deoxythymidine (AZT) and 3'-deoxy-3'-fluorothymidine (B1224464) demonstrated potent inhibition of HIV-1. nih.gov This highlights the critical role that the sugar moiety and its substituents play in the biological activity of these phosphonate analogues.
Furthermore, derivatives of this compound have been investigated as inhibitors of specific enzymes. For example, 5'-O-[(phosphonomethyl)phosphonic acid] derivatives of various nucleosides, including uridine derivatives, have been synthesized and tested as inhibitors of ecto-5'-nucleotidase (CD73), an enzyme implicated in cancer-related immunosuppression. consensus.app Specifically, the derivative of 5-fluorouridine (B13573) was found to be a potent inhibitor of human CD73. consensus.app The role of uridine phosphorylase in the activation of certain fluorinated pyrimidine antitumor drugs also underscores the importance of uridine analogues in cancer research. nih.gov
The table below outlines some key chemical properties for a related compound, 2'-Deoxy-5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine, providing an example of the physicochemical data relevant to this class of molecules.
| Property | Value | Source |
| Molecular Formula | C10H16N2O10P2 | nih.gov |
| Molecular Weight | 386.19 g/mol | nih.gov |
| IUPAC Name | [[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid | nih.gov |
| XLogP3 | -4.5 | nih.gov |
| Hydrogen Bond Donor Count | 6 | nih.gov |
| Hydrogen Bond Acceptor Count | 10 | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
77032-38-3 |
|---|---|
Molecular Formula |
C10H15N2O9P |
Molecular Weight |
338.21 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid |
InChI |
InChI=1S/C10H15N2O9P/c13-6-1-2-12(10(16)11-6)9-8(15)7(14)5(21-9)3-20-4-22(17,18)19/h1-2,5,7-9,14-15H,3-4H2,(H,11,13,16)(H2,17,18,19)/t5-,7-,8-,9-/m1/s1 |
InChI Key |
CSIDRCOAERKRQN-ZOQUXTDFSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COCP(=O)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCP(=O)(O)O)O)O |
Origin of Product |
United States |
Advanced Synthetic Strategies for 5 O Phosphonomethyl Uridine and Its Analogs
Chemo-Enzymatic and Chemical Synthesis Approaches
Both purely chemical and chemo-enzymatic methods have been developed to access 5'-O-(phosphonomethyl)uridine and its derivatives. Chemo-enzymatic approaches leverage the high selectivity of enzymes for certain steps, such as the initial phosphorylation or glycosylation, which can simplify complex multi-step chemical syntheses. For instance, purine (B94841) nucleoside phosphorylase (PNP) has been utilized in the chemo-enzymatic synthesis of various nucleoside analogs mdpi.com. The enzymatic synthesis of uridine-5'-O-(2-thiodiphospho)-N-acetylglucosamine highlights the potential of enzymatic methods to construct complex uridine (B1682114) derivatives nih.gov. While direct chemo-enzymatic routes to this compound are less common, the principles of using enzymes to create key precursors for subsequent chemical phosphonomethylation are an area of active research nih.govnih.gov.
Chemical synthesis remains the predominant approach for preparing these phosphonate (B1237965) analogs. These methods typically involve the formation of a carbon-phosphorus (C-P) bond, a key step that can be achieved through various synthetic routes as detailed in the following sections.
Phosphonomethylation Methodologies at the 5'-Position
The introduction of the phosphonomethyl group at the 5'-hydroxyl of uridine is a critical transformation. Several methodologies have been developed to achieve this, each with its own advantages and limitations.
A widely employed method for the 5'-O-phosphonomethylation of nucleosides involves the reaction of a suitably protected nucleoside with a phosphonomethylating agent such as diethyl [(p-tolylsulfonyl)oxy]methanephosphonate. This reaction proceeds via nucleophilic attack of the 5'-alkoxide of the nucleoside on the methylene (B1212753) group of the phosphonate reagent. The use of a strong base, such as sodium hydride, is typically required to generate the nucleophilic alkoxide.
Research has demonstrated the successful 5'-O-phosphonomethylation of various pyrimidine (B1678525) 2',3'-dideoxynucleosides using this methodology researchgate.net. The reaction conditions, however, must be carefully controlled to avoid undesired side reactions, such as phosphonomethylation of the nucleobase itself. The choice of protecting groups on the nucleobase and any remaining hydroxyl groups on the sugar moiety is critical for achieving regioselectivity. For example, protection of the uracil (B121893) or thymine (B56734) residue with an N3-benzoyl group has been attempted, though it did not always prevent base modification researchgate.net.
| Starting Nucleoside Derivative | Phosphonomethylating Agent | Base | Outcome | Reference |
| Protected pyrimidine 2',3'-dideoxynucleosides | Diethyl [(p-toylsulfonyl)oxy]methanephosphonate | Sodium Hydride | 5'-O-phosphonomethylated products and base-phosphonomethylated side products | researchgate.net |
The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, provide a powerful tool for the formation of carbon-carbon double bonds, which can be subsequently reduced to form the desired phosphonate linkage masterorganicchemistry.comlumenlearning.comlibretexts.orgnih.govgaylordchemical.com. In the context of 5'-phosphonomethyluridine synthesis, a uridine-5'-aldehyde is a key intermediate. This aldehyde can be reacted with a phosphonate-containing ylide in an HWE reaction to generate a vinylphosphonate (B8674324). Subsequent reduction of the double bond yields the saturated phosphonomethyl group.
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of C-P bonds wikipedia.orgnih.govorganic-chemistry.org. This reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide wikipedia.org. For the synthesis of this compound, a 5'-halomethyluridine derivative can be reacted with a trialkyl phosphite. The reaction proceeds via an SN2 mechanism to form a phosphonium (B103445) intermediate, which then rearranges to the final phosphonate product. The classical Arbuzov reaction often requires high temperatures, but Lewis acid-mediated variations can proceed at room temperature organic-chemistry.org.
| Reaction Type | Key Intermediates | Key Transformation | Reference |
| Horner-Wadsworth-Emmons | Uridine-5'-aldehyde, Phosphonate ylide | Olefination to vinylphosphonate, followed by reduction | masterorganicchemistry.com |
| Michaelis-Arbuzov | 5'-Halomethyluridine derivative, Trialkyl phosphite | Nucleophilic substitution and rearrangement to form C-P bond | wikipedia.orgnih.gov |
Recent advances in synthetic methodology have explored radical pathways for the formation of C-P bonds, offering milder reaction conditions and broader functional group tolerance compared to traditional methods. Photoredox catalysis has emerged as a powerful tool for generating alkyl radicals from various precursors, which can then be trapped by a suitable phosphorus-containing reagent.
A novel phosphorus radical trap, "BecaP", has been developed that enables the efficient phosphonylation of alkyl radicals under visible light photocatalysis acs.org. This approach allows for the conversion of feedstock chemicals like boronic acids and carboxylic acids into their phosphonate counterparts. Another strategy involves a radical alternative to the Arbuzov reaction, where new phosphonylation reagents react with alkyl halides under photoredox-catalyzed conditions at room temperature chinesechemsoc.org. A general method for the deoxyphosphonylation of alcohols has also been developed, utilizing an activated P(III) species as a radical trap princeton.edu. These radical methods hold significant promise for the synthesis of complex nucleoside phosphonates like this compound.
A more direct approach to synthesizing nucleoside 5'-methylenebis(phosphonates), which are closely related to this compound, involves the use of methylenebis(phosphonic dichloride) chemicalbook.com. This highly reactive phosphonylating agent can react directly with unprotected nucleosides in a suitable solvent like trimethyl phosphate (B84403) researchgate.netnih.govgoogle.com. This method, often referred to as a modified Yoshikawa procedure, allows for the one-step introduction of the methylenebis(phosphonate) moiety at the 5'-position.
While this method is efficient, it can sometimes lead to the formation of side products, and purification of the desired product can be challenging. For example, the reaction of 5-ethynyl-uridine with methylenebis(phosphonic dichloride) was found to yield not only the desired product but also chlorinated side products due to the addition of HCl to the alkyne nih.govgoogle.com. Despite these challenges, the directness of this approach makes it an attractive option for the synthesis of these phosphonate analogs.
| Nucleoside | Reagent | Conditions | Product | Reference |
| Unprotected Uridine | Methylenebis(phosphonic dichloride) | Trimethyl phosphate, 0 °C | Uridine-5'-O-[(phosphonomethyl)phosphonic acid] | researchgate.netnih.govgoogle.com |
| Unprotected Guanosine | Methylenebis(phosphonic dichloride) | Trimethyl phosphate, 0 °C | Guanosine-5'-O-[(phosphonomethyl)phosphonic acid] | researchgate.net |
Synthesis of Modified Uridine Backbones and Nucleobase Analogs
The synthesis of this compound analogs often involves modifications to the sugar backbone or the uracil nucleobase to explore structure-activity relationships.
2'-Deoxy and 2',3'-Dideoxynucleoside 5'-O-Phosphonomethyl Derivatives of Uridine
The synthesis of 2'-deoxy and 2',3'-dideoxynucleoside 5'-O-phosphonomethyl derivatives of uridine is of significant interest, particularly for the development of antiviral agents. The 5'-O-phosphonomethylation of various pyrimidine 2',3'-dideoxynucleosides has been achieved by reacting them with diethyl [(p-toylsulfonyl)oxy]methanephosphonate in the presence of sodium hydride. nih.gov This reaction can lead to both base-phosphonomethylated and the desired sugar-phosphonomethylated products, which can be distinguished by NMR and mass spectrometry. nih.gov
To circumvent the issue of base-phosphonomethylation, strategies such as using O4-methyl-protected 2',3'-dideoxyuridine (B1630288) have been employed. nih.gov This allows for the selective synthesis of the 5'-O-phosphonomethylated derivative, which can then be converted to the final 2',3'-dideoxyuridine or 2',3'-dideoxycytidine analogs. nih.gov
A durable protecting group, (4,4'-bisfluorophenyl)methoxymethyl (BFPM), has been shown to be effective in the synthesis of a variety of uridine derivatives, including 2',3'-didehydro-2',3'-dideoxy and 2',3'-dideoxy derivatives. nih.gov The BFPM group remains intact during olefination and subsequent hydrogenation reactions used to create these modified backbones. nih.gov
Synthesis of 5-Substituted Uridine-5'-Phosphonate Analogs
The synthesis of 5-substituted uridine-5'-phosphonate analogs allows for the introduction of various functional groups at the 5-position of the uracil ring, which can significantly impact the biological activity of the resulting nucleoside phosphonates.
Preparation of Acyclic Nucleoside Phosphonates with Phosphonomethyl Moieties
Acyclic nucleoside phosphonates (ANPs) are a class of compounds where the sugar moiety is replaced by an open-chain structure. The preparation of ANPs with phosphonomethyl moieties attached to a uridine or related nucleobase represents a significant area of research in medicinal chemistry. These compounds often exhibit potent and selective antiviral activity.
Biocatalytic and Enzymatic Routes to Uridine Phosphonate Analogs
The synthesis of nucleoside phosphonates, including this compound, through biocatalytic and enzymatic methods presents an environmentally sustainable and highly selective alternative to traditional chemical syntheses. chemrxiv.orgresearchgate.net These biological approaches leverage the inherent efficiency and specificity of enzymes to construct the carbon-phosphorus bond and perform key transformations, often under mild reaction conditions.
Enzyme Immobilization Techniques for Nucleoside Monophosphate Synthesis
A critical aspect of developing scalable and economically viable biocatalytic processes is the immobilization of enzymes. researchgate.net Immobilization enhances enzyme stability, allows for easy separation of the biocatalyst from the reaction mixture, and enables its reuse over multiple reaction cycles. researchgate.netacs.org Various techniques have been developed for the immobilization of enzymes involved in the synthesis of nucleoside monophosphates (NMPs), the precursors to many therapeutic nucleoside analogs. chemrxiv.org
Common immobilization strategies include:
Covalent Attachment: This method involves the formation of a stable, covalent bond between the enzyme and a support material. acs.org Supports are often activated with functional groups like glutaraldehyde (B144438) or epoxides to react with amino acid residues on the enzyme's surface. researchgate.netacs.org For instance, 2'-deoxyribonucleoside transferase (NDT) enzymes have been successfully immobilized on chitosan (B1678972) beads using glutaraldehyde as a cross-linking agent, resulting in a biocatalyst with enhanced stability and recyclability. acs.org Similarly, uracil phosphoribosyltransferase (UPRT) from Thermus thermophilus has been covalently attached to glutaraldehyde-activated magnetic microspheres. researchgate.net
Adsorption: This technique relies on non-covalent interactions, such as van der Waals forces, hydrogen bonds, and hydrophobic interactions, between the enzyme and the support. acs.org Direct adsorption is a relatively simple method, as demonstrated by the immobilization of NDT enzymes onto chitosan beads. acs.org
Entrapment: In this approach, the enzyme is physically confined within the porous network of a polymer matrix, such as calcium alginate. researchgate.net This method can protect the enzyme from the bulk reaction environment. A two-step methodology combining covalent immobilization on silica (B1680970) nanoparticles followed by entrapment in calcium alginate has been reported for Lactobacillus delbrueckii NDT. researchgate.net
Reversible Immobilization: Some strategies allow for the recovery of the support after the enzyme has been inactivated. An example is the reversible immobilization of a purine nucleoside phosphorylase on agarose (B213101) microbeads activated with thiol groups. researchgate.net
These immobilized enzyme systems are frequently integrated into continuous flow reactors, such as packed bed reactors (PBRs) or immobilized enzyme reactors (IMERs), which offer improved productivity and process control compared to batch reactions. chemrxiv.orgresearchgate.net For example, a continuous biocatalytic platform using an immobilized promiscuous nucleoside kinase (DmDNK) has been developed for the scalable production of various non-natural NMPs with high yields. chemrxiv.org
Table 1: Examples of Immobilized Enzymes in Nucleoside Monophosphate Synthesis
| Enzyme | Immobilization Method | Support Material | Application/Findings | Reference |
|---|---|---|---|---|
| 2'-Deoxyribonucleoside Transferase (NDT) from Chroococcidiopsis thermalis | Covalent Binding | Chitosan Beads (activated with glutaraldehyde) | Enhanced stability and recyclability; 10-fold improvement in yield over 20 cycles. | acs.org |
| Uracil Phosphoribosyltransferase (UPRT) from Thermus thermophilus | Covalent Attachment | Glutaraldehyde-activated Magnetic Microspheres | Enabled easy recovery of the biocatalyst using a magnetic field and reuse in batch reactions. | researchgate.net |
| Purine Nucleoside Phosphorylase (PNP) | Reversible Covalent Immobilization | Thiol-activated Agarose Microbeads | Allowed for the recycling of the resin support after enzyme inactivation. | researchgate.net |
| Nucleoside Kinase (DmDNK) | Not specified | Not specified | Used in a continuous flow dual-enzyme cascade for scalable NMP production; >70% isolated yields. | chemrxiv.org |
Specific Enzyme Systems in Uridine Phosphonate Biosynthesis (e.g., UPRT)
The biosynthesis of nucleoside monophosphates, a crucial step in creating analogs like uridine phosphonates, is often accomplished by phosphoribosyltransferases (PRTs). researchgate.net These enzymes catalyze the transfer of a phosphoribosyl group from 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP) to a nucleobase, forming a nucleoside-5'-monophosphate. researchgate.net
Uracil Phosphoribosyltransferase (UPRT) (EC 2.4.2.9) is a key enzyme in the pyrimidine salvage pathway that catalyzes the conversion of uracil and PRPP into uridine monophosphate (UMP). researchgate.net Its ability to accept modified uracil derivatives as substrates makes it a valuable tool for the enzymatic synthesis of various nucleoside analogs. researchgate.net For instance, UPRT from Toxoplasma gondii has been shown to process 5-fluorouracil, while the enzyme from Thermus thermophilus can act on thymine and other 5-halogenated uracils. researchgate.net
The general reaction catalyzed by UPRT is: Uracil + 5-Phospho-α-D-ribosyl-1-pyrophosphate (PRPP) ⇌ Uridine-5'-monophosphate (UMP) + Pyrophosphate (PPi)
While the direct enzymatic synthesis of this compound involves the formation of a stable carbon-phosphorus (C-P) bond, which is a distinct enzymatic challenge, the systems used for NMP synthesis provide a foundational framework. The biosynthesis of the C-P bond in natural phosphonates, such as in the formation of phosphonopyruvate (B1221233) from phosphoenolpyruvate (B93156), is catalyzed by specialized enzymes like phosphoenolpyruvate phosphonomutase. nih.gov The creation of phosphonate analogs of nucleosides would likely require either engineered enzymes or multi-enzyme cascade systems that combine the activity of a C-P bond forming enzyme with that of a nucleoside-modifying enzyme like a PRT or a nucleoside phosphorylase. researchgate.netnih.gov
Multi-enzyme systems are often employed to overcome thermodynamic limitations and to regenerate expensive cofactors. researchgate.net For example, the synthesis of pyrimidine nucleoside analogs can combine a purine nucleoside phosphorylase (PNP) with a uridine phosphorylase (UP) to drive the reaction towards the desired product. researchgate.net Similarly, for phosphonate synthesis, a hypothetical system could involve the enzymatic generation of a phosphonomethyl analog of PRPP, which would then be used by a promiscuous PRT to build the final uridine phosphonate analog.
Table 2: Key Enzyme Systems in Nucleotide Biosynthesis Relevant to Uridine Analogs
| Enzyme/System | Enzyme Commission (EC) Number | Substrates | Products | Significance | Reference |
|---|---|---|---|---|---|
| Uracil Phosphoribosyltransferase (UPRT) | 2.4.2.9 | Uracil, 5-Phospho-α-D-ribosyl-1-pyrophosphate (PRPP) | Uridine-5'-monophosphate (UMP), Pyrophosphate | Key enzyme in pyrimidine salvage; can accept modified uracils for analog synthesis. | researchgate.net |
| Phosphoenolpyruvate Phosphonomutase | 5.4.2.9 (Isomerase class) | Phosphoenolpyruvate | Phosphonopyruvate | Catalyzes the formation of the C-P bond, a critical step in natural phosphonate biosynthesis. | nih.gov |
| Uridine Phosphorylase (UP) | 2.4.2.3 | Uridine, Phosphate | Uracil, α-D-ribose 1-phosphate | Used in multi-enzyme systems for the synthesis of nucleoside analogs. | researchgate.net |
Structural and Conformational Analysis of 5 O Phosphonomethyl Uridine Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in confirming the chemical structure and purity of synthesized nucleoside phosphonates.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of 5'-O-(phosphonomethyl)uridine derivatives. Analysis of ¹H, ¹³C, and ³¹P NMR spectra allows for the precise assignment of atoms and provides insights into the molecule's conformation.
In the synthesis of 5'-O-phosphonomethyl derivatives of pyrimidine (B1678525) 2',3'-dideoxynucleosides, ¹H and ¹³C NMR, in conjunction with mass spectrometry, are instrumental in distinguishing between the desired sugar-phosphonomethylated products and the undesired base-phosphonomethylated byproducts. nih.gov For instance, the chemical shifts of the protons and carbons in the ribose or deoxyribose sugar ring and the uracil (B121893) base are distinct for each isomer, allowing for clear identification. nih.gov
³¹P NMR spectroscopy is particularly crucial for characterizing the phosphonate (B1237965) group. It provides information on the chemical environment of the phosphorus atom and can confirm the formation of the phosphonate linkage. huji.ac.il The ³¹P NMR spectrum of a phosphonate derivative typically shows a characteristic signal at a chemical shift distinct from that of a phosphate (B84403) ester, often in the range of 15-25 ppm. huji.ac.ilsemanticscholar.org The coupling between phosphorus and adjacent protons (e.g., on the 5'-methylene group) in the ¹H NMR spectrum, and between phosphorus and adjacent carbons in the ¹³C NMR spectrum, further confirms the structure. One-bond ³¹P-¹H coupling constants are typically large, in the range of 600-700 Hz. huji.ac.il
Detailed NMR studies on various uridine (B1682114) analogs, including those with modifications on the sugar or base, provide a basis for interpreting the spectra of their phosphonomethylated counterparts. d-nb.infomdpi.com For example, the chemical shifts of the anomeric proton (H1') and the base protons (H5 and H6) are sensitive to the conformation around the glycosidic bond.
Interactive Data Table: Representative NMR Chemical Shifts for Uridine Derivatives
The following table provides an example of typical chemical shift ranges for key nuclei in uridine derivatives, which are essential for the structural elucidation of their phosphonomethylated analogs.
| Nucleus | Atom Position | Typical Chemical Shift (ppm) | Coupling Constants (J, Hz) |
| ¹H | H1' (anomeric) | 5.8 - 6.0 | J(H1'-H2') ≈ 2-8 |
| ¹H | H5 (uracil) | 5.7 - 5.9 | J(H5-H6) ≈ 8 |
| ¹H | H6 (uracil) | 7.8 - 8.0 | J(H6-H5) ≈ 8 |
| ¹³C | C1' (anomeric) | 88 - 92 | |
| ¹³C | C5 (uracil) | 102 - 104 | |
| ¹³C | C6 (uracil) | 140 - 142 | |
| ³¹P | Phosphonate | 15 - 25 | J(P-H) ≈ 600-700 (one-bond) |
Note: Chemical shifts and coupling constants can vary depending on the solvent, concentration, temperature, and specific modifications to the nucleoside.
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of this compound derivatives and to obtain structural information through fragmentation analysis. nih.gov Techniques like Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are commonly employed.
In negative ion FAB mass spectrometry of uridine 5'-monophosphate (UMP) derivatives, characteristic fragment ions are observed that can be used to characterize these nucleotides. nih.gov All compounds typically show a prominent quasimolecular ion [M-H]⁻. nih.gov For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its specific molecular weight, confirming the successful phosphonomethylation.
Fragmentation patterns provide further structural proof. The cleavage of the glycosidic bond between the uracil base and the ribose sugar is a common fragmentation pathway for nucleosides. researchgate.net This results in ions corresponding to the protonated or deprotonated base and the sugar moiety. researchgate.net In the case of this compound, fragmentation can also occur at the phosphonate group. The stable C-C glycosidic bond in pseudouridine, an isomer of uridine, leads to unique fragmentation pathways, which can be a useful comparison for understanding the fragmentation of uridine derivatives. nih.gov The fragmentation of native and modified uridine has been studied, revealing that glycosidic bond rupture and sugar cross-ring cleavage are observed upon sugar deprotonation. researchgate.net
The presence of the phosphonomethyl group can be identified by characteristic losses in the mass spectrum. For example, the loss of the phosphonomethyl group or parts of it can be observed in the tandem mass spectrometry (MS/MS) spectrum. These fragmentation patterns are crucial for distinguishing between isomers, such as base-phosphonomethylated versus sugar-phosphonomethylated products, which can be formed during synthesis. nih.gov
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| Ion | Description | Expected m/z (Negative Ion Mode) |
| [M-H]⁻ | Molecular Ion | 323.03 |
| [Base-H]⁻ | Uracil Anion | 111.02 |
| [Sugar-Phosphonate-H]⁻ | Sugar-Phosphonate Fragment | 212.01 |
| [M-H-H₂PO₃]⁻ | Loss of Phosphonic Acid | 241.06 |
Note: The m/z values are calculated based on the monoisotopic mass of this compound (C₉H₁₃N₂O₉P, Monoisotopic Mass: 324.0359 Da). Observed values may vary slightly.
Conformational Dynamics and Molecular Modeling
The three-dimensional shape of this compound analogs is not static but exists in a dynamic equilibrium of different conformations. Understanding these dynamics is key to comprehending their interaction with biological targets.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. It has been successfully applied to study the conformational preferences of uridine phosphonate analogs. researchgate.netnih.gov DFT calculations can predict the most stable conformations of these molecules in the gas phase or in solution by calculating the relative energies of different geometric arrangements. nih.govresearchgate.net
The bulky and charged phosphonate group can introduce steric and electronic effects that favor one pucker conformation over the other. For example, in some modified nucleosides, a C3'-endo conformation is stabilized by hyperconjugation effects. researchgate.net Molecular modeling studies of siRNAs modified with a 5'-(E)-vinyl-phosphonate (VP) have shown that a South-type conformation is critical for recognition by the Argonaute-2 (Ago2) protein. rsc.org While LNA-modified nucleosides, which have a rigid C3'-endo (North) pucker, impede gene silencing, the α-L-LNA analog, which adopts a C3'-exo (South) conformation, is more active. rsc.org This highlights the crucial role of the sugar conformation, which is influenced by the 5'-modification, in biological activity. rsc.org
The introduction of a phosphonomethyl group can introduce new stereochemical elements into the nucleoside analog. While this compound itself does not have a chiral phosphorus center, modifications to the phosphonate group or the synthesis of certain phosphonate analogs can create stereoisomers.
For example, the synthesis of nucleoside phosphonates can involve steps where the stereochemistry is crucial. The stereochemical outcome of glycosylation reactions used to attach the base to the sugar can be influenced by the nature of the sugar precursor. acs.org Furthermore, if the phosphorus atom in a phosphonate analog becomes chiral (e.g., in phosphorothioate (B77711) phosphonates), the resulting diastereomers can have significantly different biological activities. The stereochemistry of acyclic nucleoside phosphonate analogs has been studied using NMR spectroscopy. researchgate.net It is essential to control and characterize the stereochemistry of these compounds, as different stereoisomers can have distinct biological properties.
Protonation/Deprotonation Transitions and pH Dependency in Phosphonomethyl Derivatives
The phosphonic acid moiety (—PO(OH)₂) in these derivatives undergoes two successive deprotonation events. The first deprotonation, yielding the monoanion, occurs at a significantly lower pKa value compared to the second. This is a critical distinction from the native phosphate group in uridine monophosphate (UMP). For instance, the first pKa of methylphosphonic acid is approximately 2.10, whereas the first pKa of methyl phosphoric acid is around 1.1. researchgate.net This indicates that the phosphonate is a weaker acid in its first dissociation step.
The second dissociation of the phosphonate group, which results in the dianionic species, occurs in the physiological pH range. The pKa for this second deprotonation (pKa₂) is a key determinant of the molecule's charge state under physiological conditions. For methylphosphonic acid, this second pKa is approximately 7.51. researchgate.net In contrast, the second pKa for the phosphate group in standard ribonucleotides like Uridine 5'-phosphate is typically in the range of 6.0 to 6.4. ttu.ee This suggests that at a physiological pH of around 7.4, a significant proportion of this compound derivatives will exist in the monoanionic state, whereas native nucleotides would be predominantly dianionic. This difference in charge distribution can have profound effects on the conformational preferences of the molecule and its ability to bind to target enzymes or receptors.
The protonation state of the uracil base itself also contributes to the pH-dependent behavior of the entire molecule. The uracil moiety can undergo deprotonation at the N3 position in an alkaline medium, exhibiting acidic properties. ttu.ee The pKa for this transition in uridine is typically around 9.5. ttu.ee
Detailed Research Findings
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P and ¹H NMR, is a powerful technique for studying these pH-dependent transitions. By performing NMR titrations, where spectra are recorded over a range of pH values, the pKa values of the ionizable groups can be accurately determined. acs.orgnih.gov The chemical shifts of the phosphorus nucleus (³¹P) and adjacent protons are sensitive to the protonation state of the phosphonomethyl group. As the pH changes, the observed chemical shifts will vary, and plotting these shifts against pH typically yields a sigmoidal curve from which the pKa can be derived at the inflection point. acs.org
For example, studies on related fluorinated uridine phosphonate derivatives have shown that distinct NMR spectra for different diastereomers can be resolved at basic pH (≥ 10), highlighting the significant impact of pH on the molecule's magnetic and, by extension, conformational environment. nih.govacs.orgacs.org This pH-dependent resolution suggests that the deprotonation of the phosphonate group and/or the uracil ring alters the conformational dynamics of the molecule, allowing for the differentiation of stereoisomers that are indistinguishable at neutral or acidic pH.
Furthermore, research on other nucleoside phosphonates has demonstrated that the protonation state of the phosphonate group can govern conformational equilibria. In N-(phosphonomethyl)iminodiacetic acid, a pH-dependent equilibrium between two distinct geometric isomers was observed, directly linked to the protonation state of the phosphonate and carboxylate groups. nih.gov This establishes a clear precedent for how protonation/deprotonation events in phosphonate-containing molecules can act as a switch, influencing their three-dimensional structure.
The following tables provide pKa values for relevant functional groups, offering a comparative basis for understanding the pH-dependent behavior of this compound derivatives.
Table 1: pKa Values for Phosphonic and Phosphoric Acid Analogs
| Compound | pKa₁ | pKa₂ | Reference |
|---|---|---|---|
| Methylphosphonic acid | 2.10 ± 0.03 | 7.51 ± 0.01 | researchgate.net |
| Methyl phosphoric acid | 1.1 ± 0.2 | 6.36 ± 0.01 | researchgate.net |
Data presented for aqueous solution at 25 °C and I = 0.1 M (NaNO₃).
Table 2: pKa Values for the Phosphate Group and Uracil Base in Uridine Nucleotides
| Compound/Group | Ionization Step | pKa | Reference |
|---|---|---|---|
| Uridine 5'-phosphate (Phosphate) | First | ~0.9 | ttu.ee |
| Uridine 5'-phosphate (Phosphate) | Second | ~6.4 | ttu.ee |
These data collectively indicate that the protonation and deprotonation transitions of the phosphonomethyl group in this compound derivatives are central to their chemical and physical properties. The specific pH at which these transitions occur dictates the molecule's charge and conformational state, which are critical factors for its biological function.
Mechanistic Biochemistry and Molecular Interactions of 5 O Phosphonomethyl Uridine
Enzymatic Processing and Metabolic Fate of Phosphonomethylated Nucleosides
Phosphonomethylated nucleosides, a class of nucleotide analogs, are characterized by a stable phosphorus-carbon (P-C) bond, which replaces the more labile phosphoester (P-O-C) linkage found in natural nucleotides. frontiersin.org This structural modification renders them resistant to hydrolysis by cellular phosphatases and phosphodiesterases. frontiersin.org Their biological activity, however, is contingent upon intracellular enzymatic processing, which converts them into their pharmacologically active forms.
Intracellular Conversion Pathways of 5'-O-Phosphonomethylated Uridine (B1682114) Analogs
Unlike conventional nucleoside analogs that require an initial phosphorylation step often catalyzed by a viral or cellular nucleoside kinase, acyclic nucleoside phosphonates (ANPs) bypass this rate-limiting step. frontiersin.orgnih.gov These compounds are taken up by cells and are subsequently phosphorylated by cellular enzymes directly to their diphosphoryl derivatives, which are the primary active metabolites. nih.govnih.gov
Interaction with Nucleoside and Nucleotide Kinases
Nucleoside phosphonates function as substrates for various cellular kinases, which catalyze their conversion to diphospho phosphonate (B1237965) analogs. frontiersin.org This enzymatic phosphorylation is a critical step for their activation. researchgate.net The interaction with these kinases can be influenced by the structural modifications in both the sugar and base moieties of the nucleoside analog. nih.govmdpi.com
Cellular nucleoside and nucleotide kinases are responsible for the sequential phosphorylation of phosphonomethylated nucleosides. nih.gov However, not all analogs are efficient substrates. For example, uridine/cytidine (B196190) kinase 2 (UCK2) is a key enzyme in the pyrimidine (B1678525) salvage pathway, phosphorylating uridine and cytidine, but its activity can be inhibited by certain analogs. biorxiv.orgosti.gov Similarly, studies with various modified uridine derivatives have shown that bulky substitutions on the ribose or base can prevent phosphorylation by deoxynucleoside kinases. mdpi.com The ability of these kinases to effectively phosphorylate a given phosphonomethylated uridine analog is a crucial determinant of its metabolic activation and subsequent biological effects.
Substrate Mimicry and Enzyme Inhibition Mechanisms by Phosphonomethyl Uridine Derivatives
The structural similarity of phosphonomethyl uridine derivatives to natural nucleotides allows them to act as substrate mimics, leading to the inhibition of various enzymes involved in nucleotide metabolism and nucleic acid synthesis. The phosphonate group is isosteric and isopolar with the natural phosphate (B84403) group, enabling these analogs to bind to the active sites of target enzymes. frontiersin.org
One mechanism of action is the competitive inhibition of enzymes that utilize natural uridine nucleotides. For example, certain pyrimidine derivatives can inhibit uridine phosphorylase, an enzyme in the pyrimidine salvage pathway that catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate. nih.govnih.govpatsnap.com By blocking this enzyme, these inhibitors can alter the cellular pools of uridine and its metabolites.
Furthermore, the diphosphorylated metabolites of phosphonomethyl nucleosides are potent inhibitors of viral polymerases. nih.govnih.gov These active metabolites compete with the natural deoxynucleoside triphosphates for binding to the viral DNA polymerase. nih.gov Upon incorporation into the growing DNA chain, they can act as chain terminators, halting further elongation and thus inhibiting viral replication. nih.gov The efficiency of inhibition can be significantly different even between closely related analogs; for instance, the diphosphate (B83284) of 9-(2-phosphonylmethoxyethyl)guanine (PMEG), PMEGpp, is a much more potent inhibitor of human DNA polymerases alpha and delta than PMEApp. nih.gov
Molecular Basis of Biological Activity in Nucleoside Phosphonate Analogs
The biological activities of nucleoside phosphonate analogs stem from their ability to interact with specific cellular or viral proteins. These interactions are governed by precise structural features of the analog, which determine its binding affinity and functional effects, such as receptor activation or enzyme inhibition.
Structural Requirements for Receptor Binding and Activation (e.g., P2Y Receptors)
P2Y receptors are a family of G protein-coupled receptors activated by extracellular nucleotides like ATP and UTP. nih.govwikipedia.org Nucleoside phosphonate analogs of uridine have been studied for their activity at these receptors. The replacement of the 5'-oxygen with a methylene (B1212753) group in uridine nucleotide derivatives reduces but does not eliminate their ability to interact with and activate certain P2Y receptor subtypes. nih.gov
Specifically, phosphonate derivatives of UTP have been shown to activate the P2Y2 receptor. nih.gov However, these analogs are often inactive or only weakly active at the P2Y4 receptor, indicating a degree of selectivity. nih.gov For instance, uridine 5'-methylene-phosphonate was found to be a relatively potent agonist at the P2Y2 receptor but had no effect on P2Y4 and P2Y6 receptors. nih.gov The structural requirements for agonist recognition at P2Y receptors are generally more permissive regarding the length and nature of the phosphate/phosphonate chain but are less tolerant of changes to the nucleobase. nih.gov The interaction with the receptor is mediated by highly conserved polar residues within the transmembrane helices that form the ligand-binding pocket. wikipedia.org
| Compound | Target Receptor | EC50 (μM) | Maximal Effect (% of UTP) |
|---|---|---|---|
| Uridine 5'-(phospho)phosphonate | P2Y2 | - | ≤50% |
| Uridine 5'-(phospho)phosphonate | P2Y4 | Inactive | Inactive |
| Uridine 5'-methylene-phosphonate | P2Y2 | 1.6 ± 0.4 | <50% |
| Uridine 5'-methylene-phosphonate | P2Y4 | Inactive | Inactive |
| Uridine 5'-methylene-phosphonate | P2Y6 | Inactive | Inactive |
| Uridine 5'-(diphospho)phosphonate | P2Y2 | Potent | - |
| Uridine 5'-(diphospho)phosphonate | P2Y6 | Potent | - |
Data synthesized from research on P2Y receptor activity of nucleoside 5'-phosphonate derivatives. nih.gov
Mechanistic Insights into Antiviral Activity of Phosphonomethyl Nucleosides
The antiviral activity of phosphonomethyl nucleosides is primarily due to the inhibition of viral polymerases. nih.govyoutube.com This important class of antivirals, which includes clinically approved drugs, acts against a broad spectrum of DNA and RNA viruses. nih.govresearchgate.netx-mol.com
The mechanism of action involves several key steps:
Cellular Uptake: The nucleoside phosphonate analog enters the host cell. nih.gov
Intracellular Activation: Cellular kinases phosphorylate the analog to its active diphosphate form, bypassing the need for the initial, often virus-specific, phosphorylation step. nih.govnih.gov This is a key advantage over many traditional nucleoside analogs. frontiersin.org
Inhibition of Viral Polymerase: The resulting diphosphoryl metabolite acts as a competitive inhibitor of the viral DNA or RNA polymerase. nih.gov It mimics the natural substrate (deoxynucleoside triphosphate) and is incorporated into the nascent viral nucleic acid chain.
Chain Termination: Following incorporation, the lack of a conventional 3'-hydroxyl group or the structural distortion caused by the analog prevents the addition of the next nucleotide, leading to premature termination of the chain and inhibition of viral replication. nih.gov
The structural features of both the base and the carbohydrate mimic are critical for the antiviral mechanism. nih.gov The stability of the phosphonomethyl ether bond ensures that the molecule remains intact until it reaches its target enzyme. nih.gov Prodrug strategies, such as esterification, are often employed to mask the negative charge of the phosphonate group, thereby increasing cellular uptake and enhancing antiviral activity. nih.gov
| Compound | IC50 (μM) in Vero Cells |
|---|---|
| (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (HPMPC) | 4 |
| (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine (HPMPA) | 4 |
| 9-(2-phosphonylmethoxyethyl)adenine (PMEA) | 40 |
Data from a study on the antiviral activities of acyclic nucleoside phosphonates. nih.gov
Role as Metabolites and Intermediates in Pyrimidine Metabolism Pathways
5'-O-(Phosphonomethyl)uridine is not a natural metabolite or intermediate in the de novo or salvage pathways of pyrimidine metabolism. Instead, its significance lies in its structural analogy to uridine monophosphate (UMP), a crucial intermediate in these pathways. wikipedia.org This structural similarity allows it to act as a substrate analog, competitively inhibiting enzymes that normally bind UMP.
The pyrimidine salvage pathway utilizes pre-existing pyrimidine bases and nucleosides to synthesize nucleotides. A key enzyme in this pathway is UMP-CMP kinase, which catalyzes the phosphorylation of UMP to UDP. nih.gov Studies on similar uridine phosphonate analogs, such as uracil vinylphosphonate (B8674324) derivatives, have demonstrated their inhibitory effects on human UMP-CMP kinase. nih.gov These analogs exhibit affinities for the enzyme that are comparable to the natural substrates, dUMP and dCMP, but they are not phosphorylated. nih.gov Instead, they act as inhibitors. nih.gov Given that this compound shares the phosphonate substitution pattern, it is highly probable that it also functions as a competitive inhibitor of UMP-CMP kinase. By occupying the active site, it would prevent the phosphorylation of UMP, thereby disrupting the downstream synthesis of UTP, CTP, and other essential pyrimidine nucleotides.
The table below summarizes the key enzymes in pyrimidine metabolism that are likely targets for inhibition by this compound, based on its structural similarity to UMP.
| Enzyme | Pathway | Natural Substrate | Likely Interaction with this compound |
| UMP-CMP Kinase | Salvage | Uridine Monophosphate (UMP) | Competitive Inhibition |
| Orotate (B1227488) Phosphoribosyltransferase (OPRTase) | De Novo | Orotate, PRPP | Potential for competitive inhibition at the product binding site |
| Thymidylate Synthase | De Novo | Deoxyuridine Monophosphate (dUMP) | Potential for competitive inhibition |
Computational Modeling of Enzyme-Substrate Interactions for Uridine Phosphonate Analogs
Computational modeling provides a powerful tool to investigate the molecular interactions between enzyme active sites and substrate analogs like this compound. These in silico methods, including molecular docking and molecular dynamics simulations, offer detailed insights into the binding modes and affinities of inhibitors.
Molecular dynamics simulations have been employed to study the three-dimensional structures of enzymes like orotate phosphoribosyltransferase (OPRTase). nih.gov These simulations can predict how the enzyme's flexible loops and active site residues accommodate substrates and inhibitors. For uridine phosphonate analogs, computational docking studies can be used to model their binding to the active site of UMP kinase. These models can predict the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the enzyme-inhibitor complex.
Studies on uracil vinylphosphonate derivatives have shown that the broad specificity of the acceptor-binding site of human UMP-CMP kinase can accommodate these analogs. nih.gov Computational models can further elucidate the precise orientation of the phosphonate group within the active site, explaining why it acts as an inhibitor rather than a substrate. The phosphonate group, being more stable to hydrolysis than a phosphate group, would resist the enzymatic transfer of a phosphoryl group.
The following table outlines the key parameters and findings from hypothetical computational modeling studies of uridine phosphonate analogs with pyrimidine pathway enzymes.
| Enzyme Target | Computational Method | Key Findings | Predicted Binding Affinity (relative to natural substrate) |
| UMP Kinase | Molecular Docking | The phosphonate group forms strong electrostatic interactions with key active site residues. The uridine base is positioned similarly to the natural substrate. | Similar to or higher than UMP |
| Orotate Phosphoribosyltransferase | Molecular Dynamics Simulation | The inhibitor induces a conformational change in a flexible loop near the active site, stabilizing the bound state. | Moderate |
Chemical Biology Applications of 5 O Phosphonomethyl Uridine Analogs
Design and Synthesis of Prodrug Strategies for Improved Intracellular Delivery
A primary challenge in the therapeutic application of nucleoside phosphonates, including 5'-O-(Phosphonomethyl)uridine, is their poor cell permeability due to the negative charge of the phosphonate (B1237965) group. To overcome this, various prodrug strategies have been developed to mask the phosphonate moiety, thereby facilitating passive diffusion across cell membranes. Once inside the cell, these masking groups are cleaved by cellular enzymes to release the active nucleoside phosphonate.
Phosphoramidate (ProTide) Technology Applied to Nucleoside Phosphonates
The Phosphoramidate (ProTide) approach is a highly successful strategy for the intracellular delivery of nucleoside monophosphates and their phosphonate analogs. nih.gov This technology involves masking the hydroxyl groups of the phosphate (B84403) or phosphonate with an amino acid ester and an aryloxy group. nih.gov Upon entering the cell, these promoieties are enzymatically cleaved to release the free 5'-monophosphonate. nih.gov
The general structure of a ProTide involves the nucleoside phosphonate core, an aryl group, an amino acid, and an ester group. The nature of these components can be varied to fine-tune the stability, cell permeability, and enzymatic activation of the prodrug. nih.gov For instance, extensive structure-activity relationship (SAR) studies on phosphoramidates of the anti-HIV drug stavudine (B1682478) (d4T) revealed that the choice of amino acid is crucial for antiviral activity, with L-alanine often being the most effective. nih.gov
The synthesis of nucleoside phosphonate ProTides can be achieved through several methods. One common strategy involves the initial coupling of the phosphonic acid with a phenol, followed by chlorination and subsequent reaction with an amino acid ester. nih.gov Another approach utilizes a phosphonochloridate reagent that is coupled to the nucleoside. acs.org Diastereoselective synthesis methods have also been developed to control the stereochemistry at the phosphorus center, which can be critical for biological activity. nih.gov
While the ProTide technology has been extensively applied to a wide range of antiviral and anticancer nucleoside analogs, its application to uridine-based analogs has also been explored. nih.govcardiff.ac.uk Although the triphosphate forms of some uridine (B1682114) analogs show inhibitory activity against viral RNA polymerases, the parent nucleosides often have poor antiviral activity due to inefficient phosphorylation. nih.gov The ProTide approach can bypass this initial phosphorylation step, potentially converting inactive nucleosides into potent therapeutic agents. nih.gov
Other Chemical Delivery Systems for Phosphonomethylated Nucleosides
Beyond the ProTide technology, other chemical delivery systems have been developed to enhance the intracellular delivery of nucleoside phosphonates. These include the HepDirect and cycloSal approaches.
The HepDirect prodrug strategy is designed for liver-targeted delivery of phosph(on)ate-based drugs. acs.org These prodrugs are cyclic 1,3-propanyl esters that are designed to be cleaved by cytochrome P450 enzymes, which are predominantly expressed in the liver. acs.orgnih.gov This liver-specific activation leads to higher concentrations of the active drug in hepatocytes, which can be beneficial for treating liver diseases such as hepatitis. nih.gov The cleavage mechanism involves an initial CYP3A-catalyzed oxidation, followed by a β-elimination reaction to release the free phosphonate. acs.org This approach has been successfully applied to the phosphonate drug adefovir. nih.govacs.org
The cycloSal-pronucleotide approach utilizes a salicyl alcohol derivative to mask the two acidic functionalities of a nucleotide or nucleoside phosphonate, forming a cyclic phosphate triester. uni-hamburg.de These lipophilic prodrugs can readily cross cell membranes. Once inside the cell, the cycloSal moiety is cleaved through a chemically driven hydrolysis mechanism to release the parent nucleotide. uni-hamburg.de This approach has been shown to improve the antiviral potency of nucleoside analogs like d4T. nih.gov Conceptual extensions of the cycloSal approach, such as the "lock-in" concept, aim to trap the prodrug inside the cell by incorporating enzyme-cleavable groups. uni-hamburg.de
| Prodrug Strategy | Masking Groups | Activation Mechanism | Key Features |
| ProTide | Aryloxy and Amino Acid Ester | Enzymatic cleavage by cellular enzymes (e.g., esterases, phosphoramidases) | Bypasses the first phosphorylation step; broad applicability to various nucleosides. |
| HepDirect | Substituted cyclic 1,3-propanyl esters | Oxidative cleavage by liver-specific cytochrome P450 enzymes | Achieves liver-targeted drug delivery, increasing drug concentration in hepatocytes. |
| cycloSal | Salicyl alcohol derivative forming a cyclic triester | Chemically-driven hydrolysis | Lipophilic nature enhances cell permeability; release mechanism is independent of enzymes. |
Utilization as Probes for Biological Pathways and Receptor Studies
The stability and structural mimicry of this compound analogs make them excellent molecular probes for studying biological pathways and receptor interactions where natural uridine nucleotides are involved.
Investigation of Purinergic Signaling Pathways with Uridine Phosphonate Analogs
Purinergic signaling involves the activation of P2 receptors by extracellular nucleotides such as ATP and UTP. patsnap.comwikipedia.org P2Y receptors are a family of G protein-coupled receptors that play crucial roles in various physiological processes. wikipedia.org The P2Y2 receptor, in particular, is activated by both ATP and UTP. patsnap.comguidetopharmacology.org
Analogs of uridine 5'-triphosphate (UTP) are valuable tools for studying P2Y receptor pharmacology. However, the polyphosphate chain of UTP is susceptible to hydrolysis by ecto-nucleotidases. unimib.it this compound analogs, which replace the labile phosphoanhydride bonds with a more stable phosphonate linkage, serve as more robust probes.
Research has shown that a series of 5-substituted uridine 5'-methylenephosphonates act as selective agonists at the human P2Y2 receptor. nih.gov For example, analogs with certain 5-substituents exhibited submicromolar potency. Interestingly, while these phosphonate analogs were agonists, their maximal activities were lower than that of UTP, and they did not inhibit the effect of UTP at high concentrations. This suggests that these uridine phosphonate analogs may bind to an allosteric site on the P2Y2 receptor, rather than the orthosteric site where UTP binds. nih.gov
| Uridine Phosphonate Analog | Receptor Target | Biological Activity | Potency (EC50) |
| 5-Substituted uridine 5'-methylenephosphonates | Human P2Y2 Receptor | Selective Agonist (potential allosteric modulator) | Submicromolar range for some analogs |
Probing Nucleotide Metabolism and Biosynthesis Pathways
Nucleotide metabolism pathways, both de novo and salvage, are essential for providing the building blocks for DNA and RNA synthesis. nih.govcreative-proteomics.com The de novo pyrimidine (B1678525) biosynthesis pathway consists of six enzymatic steps that lead to the production of uridine monophosphate (UMP). nih.govwikipedia.org Uridine and cytidine (B196190) can also be salvaged from extracellular sources and phosphorylated by uridine-cytidine kinase (UCK) to form UMP and CMP, respectively. nih.gov
This compound analogs can be used as probes to study the enzymes involved in these pathways. Because they are stable mimics of uridine 5'-monophosphate (UMP), they can act as inhibitors or alternative substrates for enzymes that utilize UMP. For example, they can be used to investigate the activity of enzymes like UMP/CMP kinase, which phosphorylates UMP to UDP.
By using radiolabeled or fluorescently tagged versions of this compound, researchers can trace the metabolic fate of uridine nucleotides within the cell and identify key regulatory points in the pyrimidine biosynthesis pathway. Furthermore, these analogs can be used in screening assays to identify inhibitors of nucleotide metabolism, which are potential targets for anticancer and antiviral therapies. nih.gov The toxic effects of some 5-fluoropyrimidine (B1206419) analogs, for instance, are exerted after their conversion to the nucleotide level by the same enzymes that process natural pyrimidines. nih.gov
Development of Modified Oligonucleotides and Nucleic Acid Constructs Incorporating Phosphonomethyluridine
The incorporation of modified nucleotides into oligonucleotides is a widely used strategy to enhance their therapeutic potential, for example, in antisense and siRNA applications. Modifications to the sugar-phosphate backbone can improve properties such as nuclease resistance, binding affinity to target RNA, and cellular uptake.
The phosphodiester linkage of natural nucleic acids is susceptible to degradation by cellular nucleases. Replacing this linkage with a phosphonate derivative, such as a methylphosphonate (B1257008) or a 5'-O-methylphosphonate, can confer nuclease resistance. genelink.com Oligonucleotides containing methylphosphonate linkages are electrically neutral, which can improve their intracellular transport. genelink.com
The synthesis of oligonucleotides containing modified linkages is typically achieved using phosphoramidite (B1245037) chemistry on an automated synthesizer. utupub.fiyoutube.com For the incorporation of a 5'-phosphonomethyluridine unit, a corresponding phosphoramidite building block of this compound would be required.
Studies on oligothymidylates containing 5'-O-methylphosphonate internucleotide linkages have shown that this modification significantly stabilizes the duplex formed with a complementary RNA strand. nih.gov Furthermore, heteroduplexes containing 5'-O-methylphosphonate units in the antisense strand exhibited a significant increase in E. coli RNase H cleavage activity compared to the natural heteroduplex. nih.gov RNase H-mediated cleavage of the target mRNA is a key mechanism of action for many antisense oligonucleotides.
The incorporation of a 5'-(E)-vinylphosphonate modification at the 5'-end of an siRNA guide strand has been shown to protect the oligonucleotide from degradation by phosphatases and 5'-to-3' exonucleases. biosyn.com This stabilization enhances the efficacy and duration of gene silencing in vivo. biosyn.com These findings suggest that incorporating this compound or its derivatives into oligonucleotides could be a promising strategy for developing more stable and potent nucleic acid-based therapeutics.
| Modification | Property | Effect |
| Methylphosphonate linkage | Nuclease Resistance | Increased |
| Charge | Neutral | |
| Cellular Uptake | Improved | |
| RNase H Activation | Interferes | |
| 5'-O-Methylphosphonate linkage | Duplex Stability with RNA | Increased |
| RNase H Activation | Increased | |
| 5'-(E)-Vinylphosphonate (at 5'-end) | Nuclease/Phosphatase Resistance | Increased |
| In vivo Efficacy | Enhanced |
Future Directions and Emerging Research Avenues in 5 O Phosphonomethyl Uridine Chemistry
Exploration of Novel Synthetic Methodologies for 5'-O-(Phosphonomethyl)uridine and its Analogs
The development of efficient and versatile synthetic routes is paramount to the exploration of this compound and its analogs. Traditional methods for the synthesis of nucleoside phosphonates often involve multi-step procedures with challenges in purification and yield. However, recent advancements are paving the way for more streamlined and innovative approaches.
One promising strategy involves the use of metal-catalyzed cross-coupling reactions to introduce diverse functionalities onto the uridine (B1682114) scaffold. For instance, the Suzuki-Miyaura cross-coupling reaction has been successfully employed for the synthesis of C-6 substituted uridine phosphonates. nih.gov This method allows for the direct linkage of aryl or heteroaryl groups to the pyrimidine (B1678525) base, offering a powerful tool for creating a library of analogs with varied electronic and steric properties.
Furthermore, chemoenzymatic synthesis is emerging as a powerful interdisciplinary approach. This strategy combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. For instance, nucleoside kinases can be used to selectively phosphorylate the 5'-hydroxyl group of uridine derivatives, which can then be chemically modified to introduce the phosphonomethyl group. nih.gov This approach can offer high yields and stereoselectivity, which are often difficult to achieve through purely chemical methods.
The table below summarizes some of the novel synthetic methodologies being explored for this compound and its analogs.
| Synthetic Methodology | Key Features | Potential Advantages |
| Metal-Catalyzed Cross-Coupling | Introduction of diverse substituents at specific positions of the nucleobase. | High efficiency, broad substrate scope, allows for late-stage diversification. |
| One-Pot Synthesis | Multiple reaction steps are performed in a single reaction vessel. | Increased efficiency, reduced waste, and lower cost. |
| Chemoenzymatic Synthesis | Combines chemical and enzymatic transformations. | High selectivity and stereospecificity, milder reaction conditions. |
| H-Phosphonate Chemistry | Utilizes H-phosphonate intermediates for phosphonate (B1237965) bond formation. | Versatility in oligonucleotide synthesis, potential for adaptation to phosphonomethyl derivatives. |
Advanced Structural-Activity Relationship (SAR) Studies for Targeted Molecular Recognition
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. Advanced Structure-Activity Relationship (SAR) studies on this compound and its analogs are crucial for identifying the key molecular features that govern their interaction with specific biological targets.
A significant focus of SAR studies has been on the modification of the uracil (B121893) base . Substitutions at the C5 and C6 positions have been shown to significantly impact the biological activity of uridine analogs. For example, the introduction of small alkyl or halogen groups at the C5 position can enhance the binding affinity to certain enzymes and receptors.
The ribose moiety is another critical area for modification. Altering the stereochemistry or introducing substituents on the sugar ring can influence the conformational preferences of the nucleoside analog, which in turn affects its ability to fit into the binding pocket of a target protein.
The phosphonate group itself is also a target for modification. Replacing the oxygen atom with other elements or introducing different functional groups can modulate the charge distribution and steric bulk of the phosphonate, thereby influencing its interaction with the active site of an enzyme.
Computational chemistry and molecular modeling play an increasingly important role in modern SAR studies. researchgate.net These techniques allow researchers to visualize the binding of this compound analogs to their target proteins at the atomic level, providing valuable insights into the key interactions that drive molecular recognition. This information can then be used to guide the design of new analogs with improved potency and selectivity.
The following table provides a summary of key structural modifications and their potential impact on the biological activity of this compound analogs.
| Structural Modification | Target Region | Potential Impact on Biological Activity |
| Substitution at C5/C6 of Uracil | Nucleobase | Altered binding affinity and selectivity for target enzymes/receptors. |
| Modification of the Ribose Ring | Sugar Moiety | Influence on conformational preference and interaction with the binding pocket. |
| Alteration of the Phosphonate Group | Phosphate (B84403) Mimic | Modulation of charge distribution, steric hindrance, and metal ion coordination. |
Interdisciplinary Approaches in Uridine Phosphonomethyl Nucleoside Research
The complexity of biological systems necessitates a multidisciplinary approach to drug discovery. Research on this compound and its analogs is increasingly benefiting from the integration of knowledge and techniques from various scientific fields.
Chemical biology is at the forefront of this interdisciplinary effort, providing tools and strategies to probe the biological functions of these compounds in living systems. For example, the synthesis of photoactivatable or fluorescently labeled analogs of this compound can enable researchers to track their localization and interactions within cells. researchgate.net
Computational chemistry and bioinformatics are indispensable for analyzing the large datasets generated from high-throughput screening and for predicting the potential targets of novel analogs. researchgate.net Molecular docking and dynamics simulations can provide detailed insights into the binding modes of these compounds, guiding the design of more potent and selective inhibitors.
Furthermore, the field of chemical genetics offers a powerful approach to identify the cellular targets of bioactive small molecules. By studying the effects of this compound analogs on genetically modified organisms or cell lines, researchers can elucidate their mechanisms of action and identify potential off-target effects.
The synergy between these disciplines is crucial for accelerating the translation of basic research findings into clinically relevant therapeutic agents. The table below highlights some of the key interdisciplinary approaches and their contributions to the study of uridine phosphonomethyl nucleosides.
| Interdisciplinary Field | Key Contributions |
| Chemical Biology | Development of chemical probes to study biological function in situ. |
| Computational Chemistry | Prediction of binding modes and affinities, virtual screening of compound libraries. |
| Bioinformatics | Analysis of large-scale biological data to identify potential drug targets. |
| Chemical Genetics | Identification of cellular targets and elucidation of mechanisms of action. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
